molecular formula C14H10N2O B189376 3,5-Diphenyl-1,2,4-oxadiazole CAS No. 888-71-1

3,5-Diphenyl-1,2,4-oxadiazole

Cat. No. B189376
CAS RN: 888-71-1
M. Wt: 222.24 g/mol
InChI Key: VIZNDSYPXQJMCM-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C14H10N2O . It is a type of 1,2,4-oxadiazole, which is an essential motif in drug discovery and is represented in many experimental, investigational, and marketed drugs .


Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The synthetic methods allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature .


Molecular Structure Analysis

The molecular structure of 3,5-Diphenyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The synthesis of 1,2,4-oxadiazoles involves several chemical reactions. One method combines two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases . Another method is a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .


Physical And Chemical Properties Analysis

1,2,4-Oxadiazole derivatives are known to exhibit good film forming capabilities, high thermal stabilities, good mechanical and excellent optoelectronic properties (electron deficiency, high photoluminescence quantum yield) .

Scientific Research Applications

  • Pharmaceutical Applications : 3,5-Diphenyl-1,2,4-oxadiazole based compounds are identified as potent sphingosine-1-phosphate-1 (S1P1) receptor agonists, showing potential in immunosuppressive efficacy (Li et al., 2005).

  • Mass Spectrometry Studies : The electron-impact induced fragmentation of 3,5-Diphenyl-1,2,4-oxadiazole has been investigated, providing insights into its molecular structure and behavior under certain conditions (Selva et al., 1972).

  • Photochemical Behavior : Research into the photolysis of 1,3,4-oxadiazoles, including 3,5-Diphenyl-1,2,4-oxadiazole, reveals interesting photochemical reactions that have implications for various scientific applications (Tsuge et al., 1977).

  • Thermal Degradation Studies : Investigations into the thermal degradation of oxadiazoles, including 3,5-Diphenyl-1,2,4-oxadiazole, provide valuable information on their stability and breakdown products (Cotter et al., 1967).

  • Spectroelectrochemistry Research : The electrochemical reduction of 2,5-diphenyl-1,3,4-oxadiazole has been studied, contributing to our understanding of its structural properties and reaction mechanisms (Kress et al., 1996).

  • Applications in Light Emitting Diodes (LEDs) : New substituted 2,5-diphenyl-1,3,4-oxadiazoles have been reported as efficient luminescent materials in LEDs, demonstrating their potential in electronic applications (Kaminorz et al., 2000).

  • Basicity Studies : The basicity of 3,5-disubstituted 1,2,4-oxadiazoles, including 3,5-Diphenyl-1,2,4-oxadiazole, has been examined, providing insights into its chemical properties and potential reactions (Trifonov et al., 2005).

  • Biomedical Imaging : 3,5-Diphenyl-1,2,4-oxadiazole derivatives have been synthesized and evaluated for detecting beta-amyloid plaques in Alzheimer's brains, indicating their potential use in medical imaging (Watanabe et al., 2009).

Future Directions

The synthesis of 1,2,4-oxadiazoles has proven to be highly efficient in the field of medicinal chemistry . The reviewed methods allow for obtaining 1,2,4-oxadiazoles with thermosensitive functions and expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds . This suggests that there is potential for further refinement and exploration of 1,2,4-oxadiazole as anti-infective agents .

properties

IUPAC Name

3,5-diphenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZNDSYPXQJMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237338
Record name 3,5-Diphenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diphenyl-1,2,4-oxadiazole

CAS RN

888-71-1
Record name 3,5-Diphenyl-1,2,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,2,4-oxadiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Diphenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
317
Citations
Z Li, W Chen, JJ Hale, CL Lynch, SG Mills… - Journal of medicinal …, 2005 - ACS Publications
A class of 3,5-diphenyl-1,2,4-oxadiazole based compounds have been identified as potent sphingosine-1-phosphate-1 (S1P 1 ) receptor agonists with minimal affinity for the S1P 2 and …
Number of citations: 148 pubs.acs.org
M Ono, M Haratake, H Saji, M Nakayama - Bioorganic & medicinal …, 2008 - Elsevier
In the search for novel probes for the imaging in vivo of β-amyloid plaques in Alzheimer’s disease (AD) brain, we have synthesized and evaluated a series of 3,5-diphenyl-1,2,4-…
Number of citations: 80 www.sciencedirect.com
A Selva, LF Zerilli, B Cavalleri… - Organic Mass …, 1974 - Wiley Online Library
The 70 eV mass spectra of a number of derivatives of 3,5‐diphenul‐1,2,4‐oxadiazole substituted either in the 5‐phenyl (fifteen) or in the 3‐phenyl (four) position, have been studied …
Number of citations: 32 onlinelibrary.wiley.com
A Selva, LF Zerilli, B Cavalleri… - Organic Mass …, 1972 - Wiley Online Library
The electron‐impact induced fragmentation of 3,5‐diphenyl‐1,2,4‐oxadiazole has been investigated by labelling experiments, defocused metastable ion detections and high resolution …
Number of citations: 38 onlinelibrary.wiley.com
G Shanker, M Prehm… - Beilstein Journal of …, 2012 - beilstein-journals.org
Three new types of terminally connected ABA-heterotrimesogens and heterodimesogens, composed of a bent 3, 5-diphenyl-1, 2, 4-oxadiazole central unit and one or two rod-shaped 4-…
Number of citations: 24 www.beilstein-journals.org
H Watanabe, M Ono, R Ikeoka, M Haratake… - Bioorganic & medicinal …, 2009 - Elsevier
This paper describes the synthesis and biological evaluation of a new series of 2,5-diphenyl-1,3,4-oxadiazole (1,3,4-DPOD) derivatives for detecting β-amyloid plaques in Alzheimer’s …
Number of citations: 33 www.sciencedirect.com
JL Cotter, GJ Knight - Chemical Communications (London), 1966 - pubs.rsc.org
STRONG similarities often exist between the thermal decomposition reactions of molecules and those brought about by electron impact in the mass spe~ trometer. l-~ We have …
Number of citations: 12 pubs.rsc.org
H Newman - Tetrahedron Letters, 1968 - Elsevier
4 In fact, it was with the thought of converting, &to 2 in high yield, by taking advantage of the reported excellent reducing properties of isopropanol under photolytic conditions, 5that the …
Number of citations: 18 www.sciencedirect.com
S Buscemi, A Pace, N Vivona… - The Journal of Organic …, 1999 - ACS Publications
The photochemistry of some 5-aryl-3-methoxy- (or 5-aryl-3-phenyl-) 1,2,4-oxadiazoles irradiated in the presence of different sensitizers [such as diphenylacetylene (DAC), 9,10-…
Number of citations: 35 pubs.acs.org
S Buscemi, MG Cicero, N Vivona… - Journal of the Chemical …, 1988 - pubs.rsc.org
The photochemical behaviour of some 1,2,4-oxadiazole derivatives in methanol has been studied at 254 nm. On irradiation, 3-amino-(or 3-methylamino-) 5-aryl-1,2,4-oxadiazoles …
Number of citations: 21 pubs.rsc.org

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